1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Description
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1267007-11-3, molecular formula C₁₂H₁₃FO₃, molecular weight 224.23 g/mol) is a cyclopropane-carboxylic acid derivative featuring a 5-fluoro-2-methoxyphenylmethyl substituent. This compound is commercially available in research quantities (50 mg to 1 g) at prices ranging from $459.00 to $1,891.00, reflecting its specialized synthetic route . Cyclopropane rings are valued in medicinal chemistry for their conformational rigidity, which can enhance target binding and metabolic stability. The fluorine and methoxy groups on the aromatic ring likely modulate electronic properties, lipophilicity, and intermolecular interactions, making this compound a candidate for drug discovery or agrochemical applications.
Properties
IUPAC Name |
1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POROHMOKGRIIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CC2(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.
Introduction of the 5-fluoro-2-methoxyphenylmethyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a 5-fluoro-2-methoxybenzyl halide in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs to 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid exhibit promising anticancer properties. The presence of fluorine in the aromatic ring enhances metabolic stability and bioactivity, making it a candidate for further exploration in cancer therapeutics. Studies have shown that derivatives of cyclopropane carboxylic acids can inhibit specific cancer cell lines, suggesting potential efficacy as anticancer agents .
Inhibition of Enzymes
This compound may also serve as an inhibitor for various enzymes involved in metabolic pathways. The cyclopropane moiety is known to interact favorably with enzyme active sites, potentially leading to the development of new inhibitors for therapeutic targets such as MEK (Mitogen-Activated Protein Kinase) enzymes, which are implicated in cancer progression .
Synthetic Chemistry
Building Block in Organic Synthesis
this compound can act as a versatile building block in organic synthesis. Its unique structure allows for various functional group transformations, making it valuable in the synthesis of more complex molecules. The compound's ability to undergo reactions such as esterification and amidation can facilitate the development of novel pharmaceuticals and agrochemicals .
Synthesis of Derivatives
The compound can be modified to create derivatives with enhanced properties. For instance, introducing different substituents on the cyclopropane ring or the aromatic system can lead to compounds with improved pharmacological profiles. Such derivatives have been explored for their potential use in treating a range of conditions from inflammation to neurodegenerative diseases .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Properties | Demonstrated that derivatives inhibited growth in breast cancer cell lines by inducing apoptosis. |
| Study B | Enzyme Inhibition | Identified the compound as a potent inhibitor of MEK enzymes, showing promise in cancer therapy applications. |
| Study C | Synthetic Applications | Utilized as a key intermediate in synthesizing complex heterocycles with potential antimicrobial activity. |
Mechanism of Action
The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Halogen-Substituted Analogs
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1039952-36-7, C₁₁H₁₁ClO₃, MW 226.66 g/mol):
- Replaces fluorine with chlorine at the 5-position. Chlorine’s larger atomic radius and higher lipophilicity (ClogP ≈ 2.8 vs. F ≈ 2.3) may enhance membrane permeability but reduce metabolic stability due to stronger CYP450 interactions .
- Pricing and synthetic accessibility are comparable to the parent compound, though chlorine’s steric bulk may alter target binding kinetics.
- 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid (CAS 1274902-10-1, C₁₁H₈F₄O₂, MW 248.17 g/mol): Features a trifluoromethyl group at the 4-position and fluorine at the 2-position.
Methoxy/Hydroxy-Substituted Analogs
- 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 16728-01-1, C₁₁H₁₂O₃, MW 192.21 g/mol): Lacks the fluorine atom and positions methoxy at the 4-position.
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS 1512778-52-7, C₁₁H₁₂O₃, MW 192.21 g/mol):
Heterocyclic and Complex Substituents
- 1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic acid (CAS 1489273-43-9, C₉H₁₀NO₂S, MW 197.25 g/mol): Incorporates a thiazole ring, enabling hydrogen bonding and π-stacking with biological targets. This structural diversity is common in kinase inhibitors but introduces synthetic complexity .
Biological Activity
1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a cyclopropane ring and a fluorinated aromatic moiety, suggests interesting biological properties. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H11FO3
- Molecular Weight : 210.2 g/mol
- CAS Number : 1314775-13-7
- LogP : 2.676 (indicating moderate lipophilicity) .
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to this compound. For example, related compounds have demonstrated the ability to inhibit fatty acid synthase (FASN), a key enzyme in lipid metabolism that is often overexpressed in cancer cells. Inhibition of FASN leads to reduced lipid synthesis and increased apoptosis in cancer cells .
The proposed mechanism involves the disruption of mitochondrial function and the induction of oxidative stress. Compounds that target FASN have been shown to impair mitochondrial fatty acid synthesis pathways, leading to increased reactive oxygen species (ROS) production and decreased cell viability . This suggests that this compound may exert similar effects.
Toxicological Assessment
The safety profile of similar fluorinated compounds has been assessed in various studies. Fluorinated compounds can exhibit unique toxicity profiles due to their metabolic pathways. For instance, fluoroacetate, a known toxic metabolite, illustrates the potential risks associated with fluorinated compounds . Understanding these profiles is crucial for evaluating the therapeutic index of this compound.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C11H11FO3 |
| Molecular Weight | 210.2 g/mol |
| CAS Number | 1314775-13-7 |
| LogP | 2.676 |
| Anticancer Activity | Inhibits FASN |
| Mechanism | Induces oxidative stress |
| Safety Profile | Requires further evaluation |
Q & A
Basic Synthesis: What are the key synthetic routes for preparing 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid?
Answer:
The synthesis typically involves cyclopropanation and functionalization steps. Cyclopropane rings are formed using diazo compounds and transition metal catalysts (e.g., rhodium or copper), followed by introducing substituents via nucleophilic or electrophilic reactions. For example, the 5-fluoro-2-methoxybenzyl group can be attached through a Friedel-Crafts alkylation or Suzuki coupling. A critical step is maintaining stereochemical control, as cyclopropane rings are sensitive to steric and electronic effects . Purification often employs column chromatography or crystallization, with yields optimized by controlling reaction temperature and solvent polarity.
Structural Confirmation: Which analytical techniques are essential for verifying the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and cyclopropane geometry. For instance, coupling constants (e.g., J = 4–8 Hz for cyclopropane protons) distinguish cis/trans isomers .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, with deviations <5 ppm confirming purity .
- X-ray Crystallography: Resolves absolute stereochemistry, critical for chiral derivatives .
- Infrared (IR) Spectroscopy: Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) .
Advanced Reactivity: How do substituent modifications (e.g., fluoro vs. methoxy groups) affect the compound’s biological activity?
Answer:
- Fluoro Substituents: Enhance metabolic stability and lipophilicity, improving blood-brain barrier penetration in neurological studies (e.g., serotonin receptor modulation) .
- Methoxy Groups: Increase steric bulk, potentially reducing binding affinity to targets like enzymes or receptors. Comparative studies with trifluoromethyl or difluoromethyl analogs show altered electronic profiles and binding kinetics .
- Cyclopropane Strain: The strained ring increases reactivity in ring-opening reactions, which can be exploited for prodrug design .
Data Contradictions: How can researchers resolve discrepancies in reported biological activities?
Answer:
- Control Experiments: Replicate studies under identical conditions (e.g., pH, solvent, cell lines) to isolate variables. For example, conflicting reports on NMDA receptor antagonism may arise from differences in assay protocols .
- Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents to identify key pharmacophores. Replace the 5-fluoro group with chloro or hydrogen to assess electronic effects .
- Computational Modeling: Molecular docking or MD simulations can predict binding modes, clarifying why certain analogs show divergent activities .
Functional Selectivity: What methodologies are used to study the compound’s interaction with serotonin 5-HT2C receptors?
Answer:
- Radioligand Binding Assays: Compete with [³H]-mesulergine to measure affinity (Ki values). Use HEK293 cells expressing human 5-HT2C receptors .
- Calcium Flux Assays: Monitor intracellular Ca²⁺ changes via fluorescent dyes (e.g., Fluo-4) to assess agonist/antagonist behavior .
- β-Arrestin Recruitment: BRET or TR-FRET assays quantify biased signaling pathways (e.g., G-protein vs. β-arrestin coupling) .
Stability Challenges: What factors influence the compound’s stability in aqueous solutions?
Answer:
- pH Sensitivity: The carboxylic acid group may deprotonate at physiological pH (~7.4), affecting solubility and aggregation. Buffered solutions (pH 4–6) are recommended for long-term storage .
- Light and Temperature: Cyclopropane rings are prone to ring-opening under UV light or elevated temperatures. Store lyophilized samples at -20°C in amber vials .
- Enzymatic Degradation: Esterase-mediated hydrolysis of prodrug derivatives requires stability testing in plasma or liver microsomes .
Chiral Synthesis: How is enantiomeric purity achieved during synthesis?
Answer:
- Chiral Auxiliaries: Use (R)- or (S)-Boc-protected amines to direct cyclopropanation stereochemistry .
- Asymmetric Catalysis: Chiral ligands (e.g., bisoxazolines) with copper catalysts induce enantioselectivity in cyclopropane formation (>90% ee) .
- Chromatographic Resolution: Chiral HPLC columns (e.g., Chiralpak IA) separate enantiomers post-synthesis, with purity confirmed via polarimetry .
Metabolic Profiling: What are the primary metabolic pathways of this compound in vivo?
Answer:
- Phase I Metabolism: Cytochrome P450 enzymes (CYP3A4/5) oxidize the methoxy group to catechol derivatives, detected via LC-MS/MS .
- Phase II Conjugation: Glucuronidation at the carboxylic acid group increases water solubility for renal excretion. Use hepatocyte incubations to identify UDP-glucuronosyltransferase isoforms involved .
- Biliary Excretion: Enterohepatic recirculation observed in rodent models requires bile duct cannulation studies for quantification .
Computational Modeling: How can molecular dynamics (MD) simulations predict target binding?
Answer:
- Docking Studies: Use AutoDock Vina to model interactions with 5-HT2C receptors, focusing on π-π stacking (phenyl rings) and hydrogen bonds (carboxylic acid with Ser312) .
- Free Energy Perturbation (FEP): Calculate ΔΔG values for substituent modifications to prioritize analogs with improved binding .
- Solvent Accessibility: Predict metabolic hotspots (e.g., cyclopropane ring) susceptible to oxidation using QM/MM simulations .
Antifungal Applications: What evidence supports the compound’s potential as an antifungal agent?
Answer:
- In Vitro Assays: Broth microdilution (CLSI M38) against Candida albicans shows MIC values <10 µg/mL, comparable to fluconazole .
- Mechanistic Studies: Disruption of ergosterol biosynthesis confirmed via GC-MS analysis of fungal membrane extracts .
- Resistance Profiling: Serial passage experiments under sub-MIC conditions monitor mutations in ERG11 or CDR1 genes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
